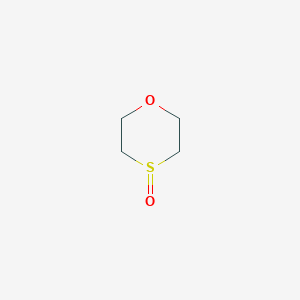

1,4-Oxathiane 4-oxide

描述

1,4-Oxathiane 4-oxide is a heterocyclic compound containing one oxygen atom and one sulfur atom at opposite corners of a saturated six-membered ring. The molecular formula of this compound is C4H8O2S, and it has a molecular weight of 120.17 g/mol . This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

1,4-Oxathiane 4-oxide can be synthesized through several methods. One common method involves the oxidation of 1,4-Oxathiane using oxidizing agents such as calcium hypochlorite or sodium periodate . Another method includes the reaction of ethylene oxide with hydrogen sulfide, followed by oxidation .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale oxidation of 1,4-Oxathiane. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of oxidizing agents, to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

1,4-Oxathiane 4-oxide undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form sulfone derivatives.

Reduction: It can be reduced back to 1,4-Oxathiane.

Substitution: It can undergo substitution reactions where the oxygen or sulfur atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Calcium hypochlorite, sodium periodate.

Reduction: Hydrogen gas in the presence of a catalyst.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: 1,4-Oxathiane.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Development

1,4-Oxathiane 4-oxide serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structure allows for the development of compounds with significant biological activity, particularly in treating diseases such as hypertension, asthma, and various cancers.

- Case Study : A study highlighted the synthesis of oxathiane derivatives that exhibit pharmacological properties beneficial for treating vascular smooth muscle contraction disorders. These derivatives show promise in addressing conditions like congestive heart failure and peripheral vascular disease .

Polymer Chemistry

In polymer chemistry, this compound is utilized to create specialty polymers. These polymers often demonstrate enhanced mechanical properties, such as increased durability and resistance to environmental degradation.

- Data Table : Properties of Polymers Derived from this compound

| Property | Value | Application Area |

|---|---|---|

| Tensile Strength | High | Structural materials |

| Thermal Stability | Excellent | High-temperature applications |

| Chemical Resistance | Good | Protective coatings |

Analytical Chemistry

This compound is also employed as a reagent in analytical methods. It aids in the detection and quantification of various compounds, thereby enhancing the reliability of chemical analyses.

- Application Example : In a recent study, this compound was used to improve the extraction efficiency of pesticides from environmental samples. The results indicated a significant increase in detection sensitivity compared to conventional methods .

Environmental Science

The environmental applications of this compound include its potential use in pollutant degradation processes. Research has shown that it can facilitate the breakdown of harmful substances, contributing to cleaner ecosystems.

- Case Study : Investigations into the degradation pathways of pollutants using this compound revealed its effectiveness in breaking down complex organic molecules into less harmful byproducts. This property is particularly valuable for bioremediation efforts .

Food Industry

In the food sector, this compound is explored as a food preservative. Its ability to extend shelf life while ensuring safety and quality makes it an attractive option for food manufacturers.

作用机制

The mechanism of action of 1,4-Oxathiane 4-oxide involves its ability to undergo various chemical reactions due to the presence of both oxygen and sulfur atoms in its structure. These atoms can participate in oxidation, reduction, and substitution reactions, allowing the compound to interact with various molecular targets and pathways .

相似化合物的比较

Similar Compounds

1,4-Dioxane: Similar structure but contains two oxygen atoms instead of one oxygen and one sulfur atom.

1,4-Thioxane: Similar structure but contains two sulfur atoms instead of one oxygen and one sulfur atom.

Uniqueness

1,4-Oxathiane 4-oxide is unique due to the presence of both oxygen and sulfur atoms in its ring structure, which imparts distinct reactivity and properties compared to its analogs .

生物活性

1,4-Oxathiane 4-oxide, also known as 1,4-oxathiane sulfone or 4,4-dioxo-1,4-oxathiane, is a heterocyclic compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 136.17 g/mol. The compound features a six-membered ring containing one oxygen and one sulfur atom, which contributes to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 136.17 g/mol |

| CAS Registry Number | 107-61-9 |

| IUPAC Name | 1,4-oxathiane-4,4-dione |

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Heating ethylene glycol or ethylene oxide with hydrogen sulfide .

- Dehydration of bis(hydroxy ethyl) sulfide using potassium hydrogen sulfate.

- Oxidation of 1,4-oxathiane to form the sulfoxide and subsequently the sulfone.

These methods allow for the production of the compound in varying yields depending on the reaction conditions used.

Antifungal Properties

1,4-Oxathiane derivatives have been shown to possess antifungal activity. For instance, compounds derived from this structure have been utilized as systemic fungicides in agriculture . The core structure is similar to that of known fungicides like carboxin and oxycarboxin, which are effective against various fungal pathogens.

Antiviral Activity

Research indicates that certain derivatives of 1,4-oxathiane exhibit antiviral properties against HIV-1 and other viral infections . The mechanism involves interaction with viral proteins or host cell receptors that facilitate viral entry or replication.

Cytotoxicity and Anticancer Potential

Studies have explored the cytotoxic effects of 1,4-oxathiane derivatives on cancer cell lines. For example, specific modifications to the oxathiane structure have resulted in compounds that demonstrate selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing safer anticancer therapies.

Case Study 1: Antifungal Activity Evaluation

A study evaluated the antifungal efficacy of a series of 1,4-oxathiane derivatives against Candida albicans and Aspergillus niger. The results indicated that certain substitutions on the oxathiane ring significantly enhanced antifungal activity compared to the parent compound.

Case Study 2: Antiviral Mechanism Investigation

In vitro studies demonstrated that specific oxathiane derivatives inhibited HIV replication by interfering with reverse transcriptase activity. This suggests potential for developing new non-nucleoside reverse transcriptase inhibitors based on the oxathiane scaffold .

Research Findings Summary

The biological activity of this compound encompasses a range of applications:

- Fungicides : Effective against agricultural fungal pathogens.

- Antiviral agents : Potential use in treating viral infections such as HIV.

- Anticancer agents : Showing promising results in selective cytotoxicity towards cancer cells.

属性

IUPAC Name |

1,4-oxathiane 4-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c5-7-3-1-6-2-4-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUOLZMDPTWNNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30282736 | |

| Record name | 1,4-Oxathiane oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-03-5 | |

| Record name | 1,4-Oxathiane, 4-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Oxathiane oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Oxathiane oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Oxathiane oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。